molecular formula C13H12BrN5O B11254970 7-(2-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11254970
M. Wt: 334.17 g/mol
InChI Key: PGDQWKGNWYOUDE-UHFFFAOYSA-N
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Description

7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 2-position of the phenyl ring can be carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Amidation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the triazolopyrimidine core.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group, potentially leading to dehalogenation or amine formation.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry:

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Dyes and Pigments: Utilized in the synthesis of dyes with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    7-Phenyl-5-Methyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-(2-Chlorophenyl)-5-Methyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness: The presence of the bromine atom in 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

7-(2-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-4-2-3-5-9(8)14)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)

InChI Key

PGDQWKGNWYOUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Br)C(=O)N

Origin of Product

United States

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